molecular formula C19H20O7 B058116 ophiopogonanone E CAS No. 588706-66-5

ophiopogonanone E

Cat. No.: B058116
CAS No.: 588706-66-5
M. Wt: 360.4 g/mol
InChI Key: FMFZMWWKEGLLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ophiopogonanone E undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like aluminum chloride, reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted homoisoflavonoid derivatives.

Comparison with Similar Compounds

Ophiopogonanone E is unique among homoisoflavonoids due to its specific structural features and bioactivities. Similar compounds include:

Biological Activity

Ophiopogonanone E, a homoisoflavonoid derived from Ophiopogon japonicus, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article consolidates findings from various studies, highlighting the compound's efficacy, underlying mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified under homoisoflavonoids, a group known for their significant pharmacological properties. The molecular formula is C18H18O5C_{18}H_{18}O_5, and its structure features multiple hydroxyl groups that are critical for its biological interactions.

1. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. Research indicates that it can significantly suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced RAW 264.7 macrophages. The IC50 values for these cytokines were reported as 32.5 ± 3.5 μg/mL and 13.4 ± 2.3 μg/mL, respectively .

The mechanism of action involves the inhibition of the MAPK signaling pathways, specifically affecting the phosphorylation of ERK1/2 and JNK, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been demonstrated through various assays that measure its ability to scavenge free radicals. Studies show that it effectively reduces oxidative stress markers in cellular models, thereby protecting cells from oxidative damage .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
Anti-inflammatoryInhibition of IL-1β and IL-6 production ,
AntioxidantScavenging of free radicals ,
Cytotoxic effectsInduction of apoptosis in cancer cell lines

Case Study 1: Anti-Inflammatory Mechanism

A study conducted on RAW 264.7 macrophages showed that this compound significantly inhibited LPS-induced inflammation by reducing nitric oxide (NO) production and downregulating pro-inflammatory cytokines . The results were validated through ELISA assays measuring cytokine levels post-treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focusing on various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to selectively induce cell death in malignant cells while sparing normal cells .

Research Findings

Recent research has expanded the understanding of this compound's pharmacological profiles:

  • Cell Viability Assays : this compound was tested across different concentrations to evaluate its effect on cell viability in both normal and cancerous cell lines. Results indicated a dose-dependent decrease in viability in cancer cells, suggesting its potential as a therapeutic agent .
  • Mechanistic Studies : Further investigations revealed that this compound activates apoptotic pathways through the intrinsic pathway involving mitochondrial depolarization and cytochrome c release, emphasizing its role in cancer therapy .

Properties

IUPAC Name

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFZMWWKEGLLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ophiopogonanone E
Reactant of Route 2
ophiopogonanone E
Reactant of Route 3
ophiopogonanone E
Reactant of Route 4
ophiopogonanone E
Reactant of Route 5
ophiopogonanone E
Reactant of Route 6
ophiopogonanone E
Customer
Q & A

Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?

A1: this compound is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on this compound's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.

Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?

A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like this compound, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.

Q3: What analytical methods have been employed to identify and quantify this compound?

A4: Researchers have successfully isolated and characterized this compound from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including this compound, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.